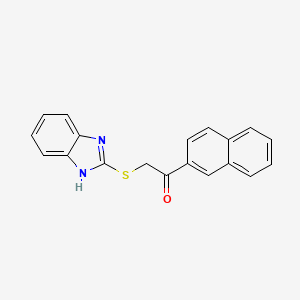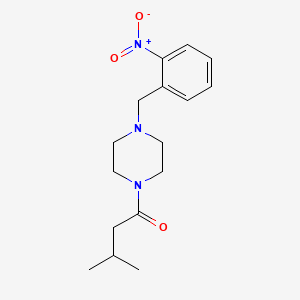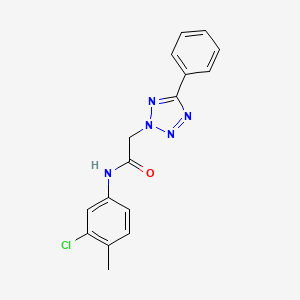
2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone is a chemical compound that belongs to the class of benzimidazole derivatives. It is a yellow powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and agriculture.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit angiogenesis. It has also been found to have anti-inflammatory and antioxidant properties. In animal studies, this compound has been shown to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Another advantage is its fluorescent properties, which make it useful as a probe for the detection of metal ions. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research on 2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interaction with other molecules. Finally, the development of new formulations and delivery methods for this compound could improve its efficacy and reduce its toxicity.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including pharmaceuticals, materials science, and agriculture. Its anticancer activity, fluorescent properties, and anti-inflammatory and antioxidant properties make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone involves the reaction of 2-naphthylamine and 2-mercaptobenzimidazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is obtained as a yellow solid after purification by recrystallization.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-1-(2-naphthyl)ethanone has been extensively studied for its potential applications in various fields. In pharmaceutical research, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions. In agriculture, it has been tested for its potential as a fungicide and insecticide.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-naphthalen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-18(15-10-9-13-5-1-2-6-14(13)11-15)12-23-19-20-16-7-3-4-8-17(16)21-19/h1-11H,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTITYOSPYISUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)

![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5741574.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)
![2-chloro-5-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5741618.png)

![4-[2-(1-hydroxy-2-naphthoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5741635.png)

![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)